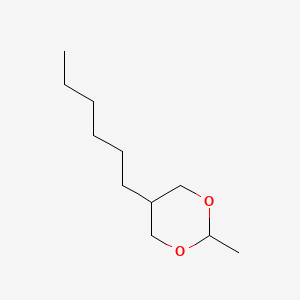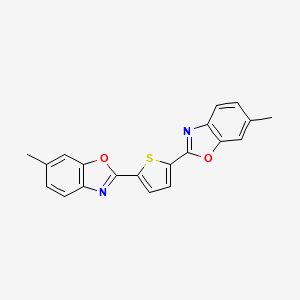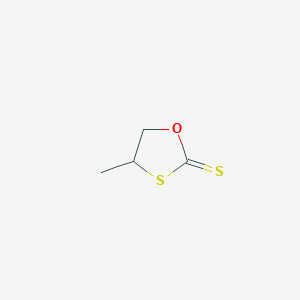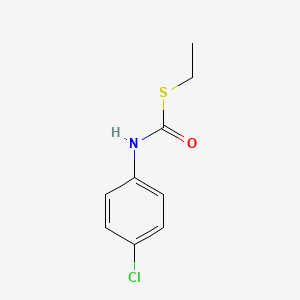
Chloriran-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloriran-1-ium can be synthesized through several methods. One common method involves the reaction of ethylene oxide with chlorine gas under controlled conditions. The reaction typically occurs at low temperatures to prevent the formation of unwanted by-products. Another method involves the chlorination of ethylene oxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of ethylene oxide and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Chloriran-1-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction of this compound can yield chlorinated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Chlorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloriran-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and resins.
Mecanismo De Acción
The mechanism of action of Chloriran-1-ium involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it reactive towards nucleophiles. When this compound interacts with nucleophiles, the ring opens, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Chloriran-1-ium can be compared with other epoxides such as ethylene oxide and propylene oxide. While all these compounds share the epoxide ring structure, this compound is unique due to the presence of the chlorine atom, which imparts different reactivity and properties.
Similar Compounds
Ethylene oxide: A simple epoxide with two carbon atoms and no substituents.
Propylene oxide: An epoxide with a three-carbon chain and no substituents.
Epichlorohydrin: An epoxide with a chlorine atom and a three-carbon chain.
Propiedades
Número CAS |
23134-14-7 |
|---|---|
Fórmula molecular |
C2H4Cl+ |
Peso molecular |
63.50 g/mol |
Nombre IUPAC |
chloroniacyclopropane |
InChI |
InChI=1S/C2H4Cl/c1-2-3-1/h1-2H2/q+1 |
Clave InChI |
FXNSHSJIFMTXFN-UHFFFAOYSA-N |
SMILES canónico |
C1C[Cl+]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
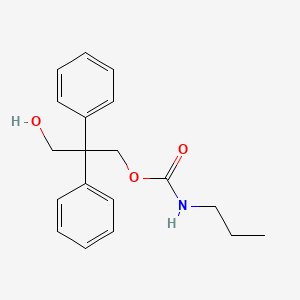


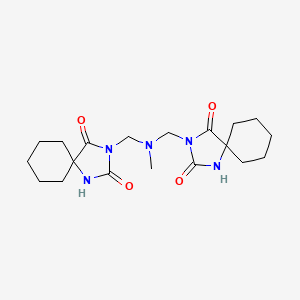
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

